4-Amino-1-methyl-1H-Imidazole-5-carboxylic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

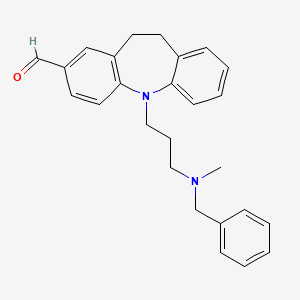

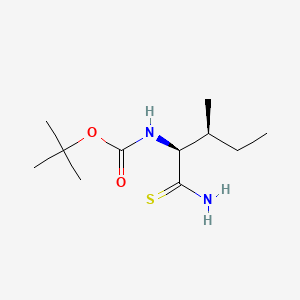

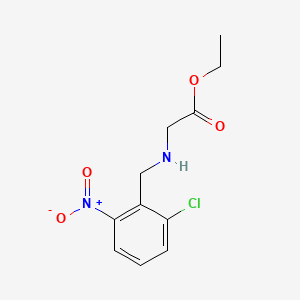

“4-Amino-1-methyl-1H-Imidazole-5-carboxylic Acid” is a compound with the CAS Number: 112277-40-4 . It has a molecular weight of 141.13 . The IUPAC name for this compound is 5-amino-1-methyl-1H-imidazole-4-carboxylic acid .

Synthesis Analysis

Imidazole synthesis involves the reaction of 1,2-diketones and urotropine in the presence of ammonium acetate . A one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles was achieved in very good yields by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis

The molecular structure of “4-Amino-1-methyl-1H-Imidazole-5-carboxylic Acid” can be represented by the InChI code: 1S/C5H7N3O2/c1-8-2-7-3 (4 (8)6)5 (9)10/h2H,6H2,1H3, (H,9,10) .Physical And Chemical Properties Analysis

The compound is an imidazole derivative that contains an imidazole group and a carboxylate group . It has a molecular weight of 141.13 .Scientific Research Applications

Medicine

Imidazole derivatives, including 4-Amino-1-methyl-1H-Imidazole-5-carboxylic Acid, have a wide range of biological and pharmacological activities . They play a crucial role in the synthesis of biologically active molecules , such as anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors .

Agriculture

Imidazole derivatives also act as selective plant growth regulators, fungicides, and herbicides . They can be used to control the growth of plants and protect them from harmful pests and diseases .

Green Chemistry

Green chemistry and organometallic catalysis have extended the application of imidazoles as ionic liquids and N-heterocyclic carbenes (NHCs) . These applications are environmentally friendly and contribute to sustainable development .

Synthetic Chemistry

Imidazole derivatives are popular in synthetic chemistry due to their versatility . They are used in diverse multicomponent reactions conducted under different conditions . They are also used in the synthesis of substituted imidazoles by condensation , ring cyclization , oxidation conversion , solid face analysis , flash vacuum pyrolysis , microreactor , and ionic liquid promoted technique .

Metal Organic Framework (MOF) Membrane Synthesis

4-Amino-1-methyl-1H-Imidazole-5-carboxylic Acid may be used in the synthesis of imidazolate-based metal organic framework (MOF) membrane . MOFs have potential applications in gas storage, separation, and catalysis .

Solid Phase Synthesis of Heteroaromatic Oligoamides

4-Amino-1-methyl-1H-Imidazole-5-carboxylic Acid is a building block for the solid phase synthesis of heteroaromatic oligoamides . These oligoamides have potential applications in the development of new drugs .

Mechanism of Action

Target of Action

It’s worth noting that imidazole derivatives, which this compound is a part of, have been known to interact with a broad range of biological targets .

Mode of Action

Imidazole derivatives are known for their broad range of chemical and biological properties, suggesting a diverse set of interactions with their targets .

Biochemical Pathways

Imidazole derivatives have been reported to influence a variety of biochemical pathways due to their broad spectrum of biological activities .

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting diverse molecular and cellular effects .

properties

IUPAC Name |

5-amino-3-methylimidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-8-2-7-4(6)3(8)5(9)10/h2H,6H2,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFPJOQALCDNLKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747011 |

Source

|

| Record name | 4-Amino-1-methyl-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

858512-11-5 |

Source

|

| Record name | 4-Amino-1-methyl-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Benzyl-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine](/img/structure/B585190.png)